2-Cyclopenten-1-one, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O2. It is also known as methylcyclopentenolone. This compound is a cyclic enol ether that contains a five-membered cyclopentenone ring with a methoxy substituent at the second carbon. It was first synthesized in 1958 by Sômiya and Nozoe, and its distinctive odor was identified in 1975 as an important contributor to the characteristic aroma of roasted coffee.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting compound can be purified by distillation, extraction, or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxycyclopent-2-en-1-one often involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method provides reasonable yields and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide to form dihydroxylated products.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dihydroxylated cyclopentenones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:
Flavor and Fragrance Analysis: It is used to enhance the aroma and flavor of food and beverages.
Natural Product Chemistry: It serves as a building block for the synthesis of bioactive compounds.
Pharmacology: It is used in drug discovery and development to develop new therapies.
Aroma and Flavor Science: It is studied for its role in the characteristic aroma of roasted coffee.
Mechanism of Action
The mechanism by which 4-methoxycyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxycyclopent-2-en-1-one: Similar in structure but with the methoxy group at the third carbon.
Cyclopent-2-en-1-one: Lacks the methoxy substituent, making it less aromatic.
4-Hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclopent-2-en-1-one is unique due to its distinctive aroma and its role in flavor and fragrance science. Its methoxy substituent at the second carbon contributes to its unique chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h2-3,6H,4H2,1H3 |
InChI Key |
FXNNWSRLQNFYQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.